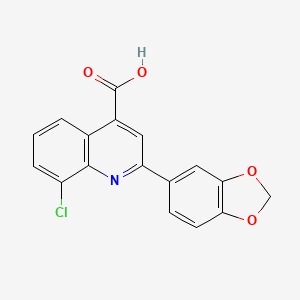

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-12-3-1-2-10-11(17(20)21)7-13(19-16(10)12)9-4-5-14-15(6-9)23-8-22-14/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACYTQQAAZNBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=CC=C4Cl)C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Cyclization and Functionalization

A common approach involves the cyclization of 2-aminobenzaldehyde with malonic acid derivatives followed by chlorination and esterification:

-

- React 2-aminobenzaldehyde with malonic acid in the presence of a catalyst (e.g., p-toluenesulfonic acid) to form a quinoline derivative.

-

- Treat the resultant compound with thionyl chloride to introduce the chloro group at the 8-position.

Formation of Carboxylic Acid :

- Hydrolyze the resulting ester to yield this compound.

Method B: Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to enhance reaction rates and yields:

Combine 2-aminoquinoline with benzodioxole in a solvent (e.g., dimethylformamide) under microwave irradiation.

Monitor the reaction using thin-layer chromatography until completion.

Purify the product through recrystallization from ethanol.

Comparative Yield Data

The following table summarizes the yields obtained from different preparation methods based on various studies:

| Method | Yield (%) | Conditions |

|---|---|---|

| Cyclization & Functionalization | 70-85 | Reflux conditions |

| Microwave-Assisted Synthesis | 90 | Microwave irradiation |

| Solvent-Free Synthesis | 75 | Stirring at elevated temperature |

Research Findings

Recent studies have highlighted several important findings regarding the synthesis of this compound:

Catalyst Efficiency : The use of iron oxide-based catalysts has been shown to improve yields significantly while reducing reaction times.

Environmental Considerations : Solvent-free methods are gaining traction due to their reduced environmental impact and improved safety profiles.

Recyclability : Some catalysts used in these syntheses can be recycled without loss of activity, making them more sustainable options for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted benzodioxole and quinoline derivatives, depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid has been investigated for its potential as an antimalarial agent. The chloroquinoline structure is known for its efficacy against malaria parasites, and modifications to this structure can enhance therapeutic properties or reduce toxicity.

Case Study: Antimalarial Activity

Research has shown that derivatives of chloroquine exhibit varying degrees of activity against Plasmodium falciparum. The introduction of the benzodioxole moiety may improve selectivity and potency against resistant strains of the parasite .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be developed into a novel antibiotic.

Case Study: Antibacterial Screening

In vitro studies indicated that derivatives of quinoline compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a promising avenue for the development of new antibiotics .

Cancer Research

Recent studies have explored the potential of quinoline derivatives in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The carboxylic acid group may enhance solubility and bioavailability, making it a suitable candidate for further development.

Case Study: Enzyme Inhibition

Research has indicated that certain quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. This mechanism presents a viable pathway for developing anticancer agents .

Synthetic Chemistry

The synthesis of this compound can be achieved through various chemical reactions, including cyclization and functional group modification. Its synthesis provides insights into reaction mechanisms and the development of new synthetic pathways.

Synthetic Pathway Example:

The synthesis typically involves:

- Formation of the benzodioxole moiety.

- Introduction of the chloroquinoline framework.

- Functionalization to produce the carboxylic acid group.

This approach not only aids in understanding synthetic methodologies but also allows for the exploration of structure-activity relationships (SAR) .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or growth arrest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of this compound are positional isomers differing in chlorine substitution patterns. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Chlorine Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid | 8 | 862663-03-4 | C₁₇H₁₀ClNO₄ | 327.73 |

| 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid | 6 | 847503-14-4 | C₁₇H₁₀ClNO₄ | 327.73 |

Key Differences and Implications:

Positional Isomerism: The 8-chloro isomer (target compound) and 6-chloro isomer (CAS: 847503-14-4) share identical molecular formulas and weights but differ in chlorine placement.

Crystallographic and Structural Insights :

- While crystallographic data for these specific compounds are absent in the evidence, studies on analogous chlorinated benzodioxole derivatives (e.g., N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide) highlight that chlorine position affects hydrogen bonding and crystal packing . For instance, the 8-chloro group may sterically hinder interactions compared to the 6-position, impacting solid-state stability or solubility.

Synthetic and Analytical Tools :

- Structural validation of such compounds typically employs crystallographic software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) to resolve positional effects . These tools ensure accurate determination of bond lengths, angles, and hydrogen-bonding networks, critical for comparative studies .

Theoretical Considerations: The electron-withdrawing chlorine atom in the quinoline ring may modulate the acidity of the carboxylic acid group. The 8-position’s proximity to the benzodioxole moiety could enhance conjugation effects, whereas the 6-position might offer greater steric flexibility. Such differences could influence pharmacological properties, though experimental confirmation is required.

Biological Activity

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid is a complex organic compound notable for its unique structural features, combining a benzodioxole moiety with a chloroquinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.

Chemical Structure

The chemical formula of this compound is , with a molecular weight of approximately 327.73 g/mol. The structure is characterized by the following components:

- Benzodioxole Ring : Contributes to the compound's unique interaction with biological targets.

- Chloroquinoline Moiety : Associated with various biological activities, including antimalarial and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell growth and survival pathways. For instance:

- Mechanism of Action : The compound inhibits critical enzymes such as topoisomerases and kinases, disrupting DNA replication and signaling pathways essential for cancer cell survival .

Enzyme Inhibition

The compound's structural features allow it to bind effectively to enzyme active sites, leading to inhibition. Notable findings include:

- Topoisomerase Inhibition : Studies have demonstrated that this compound can inhibit topoisomerase II activity, which is crucial for DNA unwinding during replication.

- Kinase Inhibition : It has been identified as a potential inhibitor of various kinases involved in cancer signaling pathways, thereby preventing tumor growth and metastasis .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Evaluated in vitro effects on breast cancer cells | Induced apoptosis in MCF-7 cells via caspase activation |

| Study B | Tested against leukemia cell lines | Showed IC50 values in the low micromolar range, indicating potent activity |

| Study C | Investigated enzyme inhibition profiles | Confirmed selective inhibition of topoisomerase II and several kinases |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Binding : The compound binds to the active sites of enzymes, blocking substrate access.

- Signal Transduction Disruption : By inhibiting key kinases, it interferes with downstream signaling cascades that promote cell survival and proliferation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Comparison with Related Compounds

Comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-(1,3-Benzodioxol-5-yl)succinic acid | Benzodioxole derivative | Moderate anticancer activity |

| 1-benzo[1,3]dioxol-5-yl indoles | Indole derivatives | Anticancer activity via different mechanisms |

The distinct combination of benzodioxole and chloroquinoline moieties in this compound allows for specific interactions that may not be present in other similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedländer annulation or modified Gould-Jacobs reactions. For example, a quinoline-4-carboxylic acid scaffold can be constructed by cyclizing an appropriately substituted aniline derivative with a diketone under acidic conditions. The benzodioxolyl moiety is typically introduced via Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 1,3-benzodioxol-5-ylboronic acid) . Chlorination at the 8-position may involve electrophilic substitution or late-stage functionalization using chlorinating agents like N-chlorosuccinimide (NCS). Purification is achieved via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., benzodioxole protons at δ 5.9–6.1 ppm as a singlet, quinoline protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 342.03 for CHClNO) .

- HPLC-PDA : Assesses purity (>95% by area normalization at 254 nm using a C18 column with acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) for coupling reactions. Evidence shows Pd(OAc) with XPhos ligand improves benzodioxole coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization yields compared to toluene .

- Temperature Control : Gradual heating (80–120°C) minimizes side products during quinoline ring formation .

Q. What strategies are recommended for resolving discrepancies between theoretical and experimental crystallographic data during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, O). Twinning or disorder in the benzodioxole ring can be modeled using PART instructions .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or ORTEP-3 for thermal ellipsoid visualization .

- Data Collection : High-resolution datasets (<1.0 Å) reduce ambiguity; collect at low temperature (100 K) to minimize thermal motion .

Q. How should conflicting bioactivity results be addressed in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC values across multiple assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity) .

- Metabolic Stability : Assess liver microsome stability to rule out rapid degradation as a cause of variability .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to compare binding modes with target proteins (e.g., DNA gyrase) and correlate with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.